3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the benzenesulfonyl group, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced quinoline or benzenesulfonyl derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituents introduced.
Scientific Research Applications
3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzenesulfonyl group can enhance binding affinity and specificity, while the piperidinyl group can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzenesulfonyl)-3-(piperidin-1-yl)pyridine
- 3-(Benzenesulfonyl)-4-(morpholin-1-yl)quinoline
- 3-(Benzenesulfonyl)-4-(piperidin-1-yl)isoquinoline
Uniqueness
3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to the specific combination of the benzenesulfonyl and piperidinyl groups on the quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-25(24,16-9-3-1-4-10-16)19-15-21-18-12-6-5-11-17(18)20(19)22-13-7-2-8-14-22/h1,3-6,9-12,15H,2,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQPYNBRMATVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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